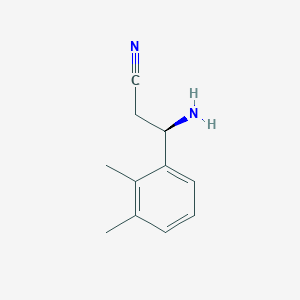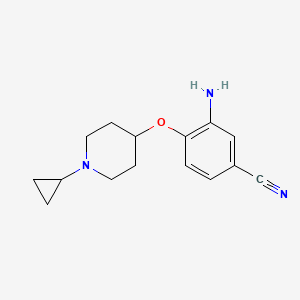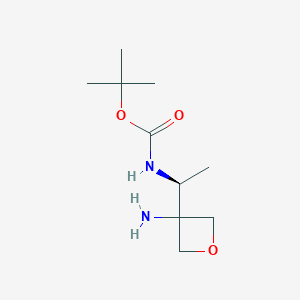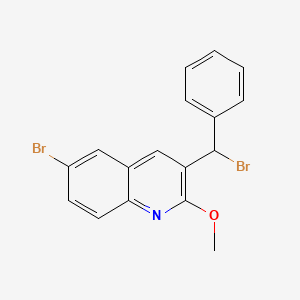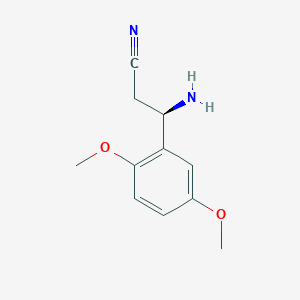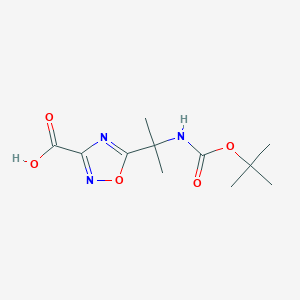
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through cyclization reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while reduction reactions may produce amine derivatives.
科学的研究の応用
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring and Boc-protected amino group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
5-(2-Amino-2-methylpropyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the Boc protection.
5-(2-((Methoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) group in 5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid provides unique properties, such as increased stability and protection of the amino group during chemical reactions. This makes it a valuable intermediate in organic synthesis and research .
特性
分子式 |
C11H17N3O5 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O5/c1-10(2,3)18-9(17)13-11(4,5)8-12-6(7(15)16)14-19-8/h1-5H3,(H,13,17)(H,15,16) |
InChIキー |
PXTYJGSZZYAMCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
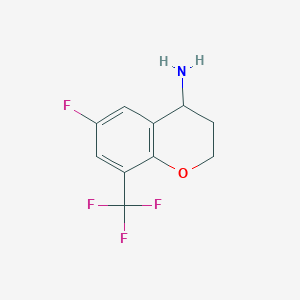
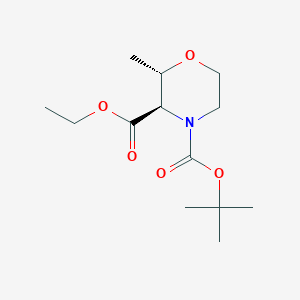
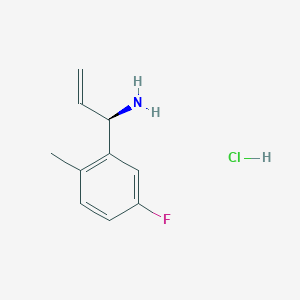



![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
